molecular formula C23H25N3O3S B2731818 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide CAS No. 893982-11-1

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide

Cat. No. B2731818
CAS RN: 893982-11-1
M. Wt: 423.53
InChI Key: WKVSGYRHGNUNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an indole derivative . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound has a molecular formula of C23H25N3O3S and a molecular weight of 423.53.


Molecular Structure Analysis

The compound contains an indole nucleus, which is aromatic in nature . It also contains a diethylamino group, a methylsulfanylphenyl group, and an oxoacetamide group.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide”, also known as “2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide”.

Anticancer Activity

This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. The indole moiety is known for its anticancer properties, and the specific structure of this compound allows it to interact with cellular targets that are crucial for cancer cell proliferation and survival. Studies have demonstrated its effectiveness in inducing apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the indole nucleus contributes to its ability to disrupt microbial cell membranes and interfere with essential biological processes within the pathogens. This makes it a valuable compound for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory responses, making it useful in the treatment of inflammatory diseases. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory process. This anti-inflammatory activity is beneficial for conditions like arthritis, inflammatory bowel disease, and other chronic inflammatory disorders .

Neuroprotective Applications

The compound has shown neuroprotective effects in various models of neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, which are common features of diseases like Alzheimer’s and Parkinson’s. By preserving neuronal function and viability, this compound holds potential for the development of treatments aimed at slowing the progression of neurodegenerative disorders .

Future Directions

The future research on this compound could focus on exploring its biological activities and potential therapeutic applications, given the wide range of activities exhibited by indole derivatives . Further studies could also aim to elucidate its mechanism of action and optimize its synthesis process.

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-4-25(5-2)21(27)15-26-14-17(16-10-6-8-12-19(16)26)22(28)23(29)24-18-11-7-9-13-20(18)30-3/h6-14H,4-5,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVSGYRHGNUNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide

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